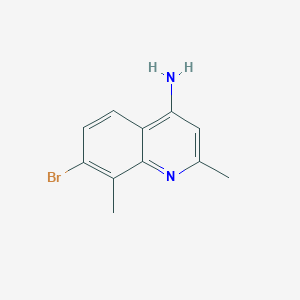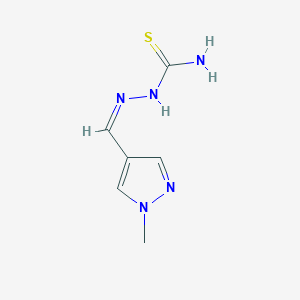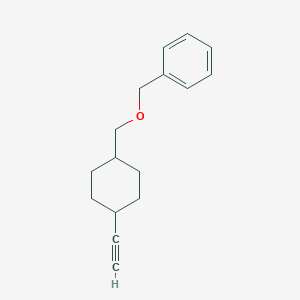
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethynyl group and a methoxy group, further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene typically involves multiple steps. One common approach is the alkylation of a cyclohexyl derivative with an ethynyl group, followed by the introduction of a methoxy group through a nucleophilic substitution reaction. The final step involves the attachment of the benzene ring via a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like aluminum chloride to facilitate the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzene ring can be hydrogenated to form a cyclohexane derivative.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the methoxy group can form hydrogen bonds with polar residues. These interactions can influence signaling pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(1r,4r)-4-Formylcyclohexyl)methoxy)methyl)benzene
- **(1r,4r)-4-Methylcyclohexyl)methoxy)methyl)benzene
- **(1r,4r)-4-Propylcyclohexyl)methoxy)methyl)benzene
Uniqueness
((((1r,4r)-4-Ethynylcyclohexyl)methoxy)methyl)benzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the ethynyl group or have different substituents on the cyclohexyl ring .
Eigenschaften
Molekularformel |
C16H20O |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
(4-ethynylcyclohexyl)methoxymethylbenzene |
InChI |
InChI=1S/C16H20O/c1-2-14-8-10-16(11-9-14)13-17-12-15-6-4-3-5-7-15/h1,3-7,14,16H,8-13H2 |
InChI-Schlüssel |
DPNVDIBCWUFGFY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CCC(CC1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13712703.png)
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)
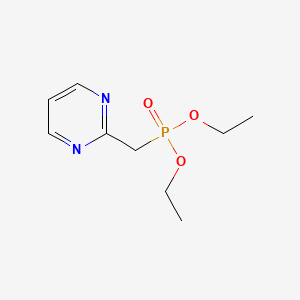
![Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13712752.png)
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
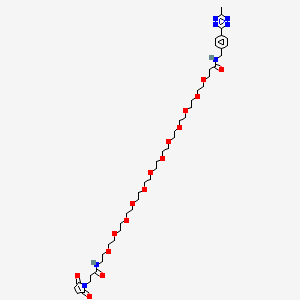
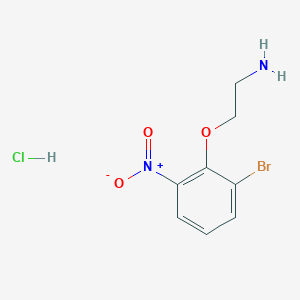
![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)
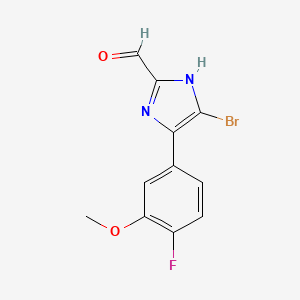
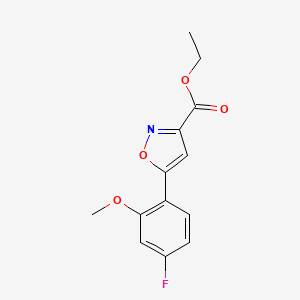
![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)
